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Compound of Interest

Compound Name: Vilanterol Trifenatate

Cat. No.: B560188

Vilanterol Trifenatate: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol Trifenatate is a selective long-acting beta-2 adrenergic receptor agonist (LABA)
utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its
unique pharmacological profile, characterized by a 24-hour duration of action, allows for once-
daily dosing, which can improve patient adherence to treatment regimens. This technical guide
provides an in-depth overview of the molecular structure, physicochemical and
pharmacological properties, mechanism of action, and key experimental protocols used in the
characterization of Vilanterol Trifenatate.

Molecular Structure and Properties

Vilanterol Trifenatate is the triphenylacetate salt of Vilanterol. This salt form enhances the
stability and suitability of the molecule for inhaled administration.

IUPAC Name: 4-[(1R)-2-[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]-1-
hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid[1]

Synonyms: Vilanterol trifenate, GW-642444, GW642444M[2]
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Physicochemical Properties

A summary of the key physicochemical properties of Vilanterol Trifenatate is presented in the
table below.

Property Value Reference

C44H49CI2NO7 (Vilanterol
Trifenatate) C24H33CI2NO5

Molecular Formula ) [2][3]
(Vilanterol base) C20H1602

(Triphenylacetic acid)

Molecular Weight 774.77 g/mol [2]
Appearance White to beige powder [2]
Melting Point 126-134.2 °C [4]

Insoluble in water; Slightly
N soluble in methanol, ethanol,
Solubility o [2][3]
acetonitrile, and propan-2-ol;

Soluble in DMSO.

pKa (Strongest Acidic) 10.12 (Predicted) [4]
pKa (Strongest Basic) 9.4 (Predicted) [4]
LogP 3.39 - 3.6 (Predicted) [4]

Mechanism of Action: Beta-2 Adrenergic Receptor
Signaling

Vilanterol is a potent and selective agonist of the beta-2 adrenergic receptor (f2-AR), a G-
protein coupled receptor (GPCR). The pharmacological effects of Vilanterol are mediated
through the canonical 32-AR signaling pathway.[3] Upon binding to the 32-AR on bronchial
smooth muscle cells, Vilanterol induces a conformational change in the receptor, leading to the
activation of the associated heterotrimeric Gs protein. The activated Gs-alpha subunit then
stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine
triphosphate (ATP) to cyclic adenosine monophosphate (cCAMP).[5] The subsequent increase in
intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates
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several downstream targets, ultimately leading to a decrease in intracellular calcium
concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[6]
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Pharmacological Properties

Vilanterol exhibits high affinity and selectivity for the 32-AR, contributing to its potent

bronchodilatory effects and favorable safety profile.
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Property Value Reference

9.44 £ 0.07 (with Gpp(NH)p)
Receptor Binding Affinity (pKd)  10.82 £ 0.12 (without [3]

Gpp(NH)p)

o >1000-fold for 32 over B1-AR
Receptor Selectivity [415]
>400-fold for 2 over 3-AR

o ] Comparable to indacaterol,
Intrinsic Efficacy [3]
greater than salmeterol

Rapid, with bronchodilation

Onset of Action observed as early as 5 minutes  [4]
post-dose.
Duration of Action Approximately 24 hours [4]

Experimental Protocols

The characterization of Vilanterol Trifenatate involves a series of in vitro and in vivo
experiments to determine its binding affinity, functional potency, and bronchodilatory effects.

Radioligand Binding Assays

These assays are performed to determine the affinity of Vilanterol for the 32-AR.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki)
of Vilanterol for the 32-adrenergic receptor.

Methodology:

 Membrane Preparation: Membranes are prepared from cells recombinantly expressing the
human 32-adrenergic receptor (e.g., CHO-K1 cells). Cells are harvested, homogenized, and
centrifuged to isolate the membrane fraction containing the receptors. The protein
concentration is determined using a standard assay (e.g., BCA assay).

o Competition Binding Assay:
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o A fixed concentration of a radiolabeled ligand with known high affinity for the 32-AR (e.g.,
[3H]-dihydroalprenolol or [125I]-cyanopindolol) is used.

o Increasing concentrations of unlabeled Vilanterol Trifenatate are added to compete with
the radioligand for binding to the receptors in the membrane preparation.

o The reaction is incubated to allow binding to reach equilibrium.

o The bound and free radioligand are separated by rapid vacuum filtration through glass
fiber filters. The filters trap the membranes with the bound radioligand.

o The radioactivity on the filters is quantified using liquid scintillation counting.

» Data Analysis: The data are analyzed using non-linear regression to determine the 1C50
value (the concentration of Vilanterol that inhibits 50% of the specific binding of the
radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays measure the ability of Vilanterol to stimulate the production of cAMP, the second
messenger in the B2-AR signaling pathway.

Objective: To determine the potency (EC50) and efficacy of Vilanterol in stimulating CAMP
production.

Methodology:

o Cell Culture: Cells expressing the 2-AR (e.g., CHO-K1 cells or human airway smooth
muscle cells) are cultured in appropriate media.

o Assay Procedure:

[e]

Cells are seeded into multi-well plates and incubated.

o

The cells are then treated with increasing concentrations of Vilanterol Trifenatate.

[¢]

The stimulation is carried out for a defined period in the presence of a phosphodiesterase
inhibitor (e.g., IBMX) to prevent the degradation of cCAMP.
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o Following stimulation, the cells are lysed, and the intracellular cAMP concentration is
measured using a competitive immunoassay, such as a homogeneous time-resolved
fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

» Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine
the EC50 value (the concentration of Vilanterol that produces 50% of the maximal response)
and the maximum response (Emax).

In Vivo Bronchodilation Studies

These studies are conducted in animal models or human subjects to assess the
bronchodilatory effects of inhaled Vilanterol.

Objective: To evaluate the onset, duration, and dose-response of the bronchodilatory effects of
Vilanterol.

Methodology (Clinical Trial Example):

o Study Design: A randomized, double-blind, placebo-controlled, crossover study in patients
with asthma or COPD.

e Procedure:
o Subjects receive single inhaled doses of Vilanterol Trifenatate or placebo.

o Spirometry is performed at baseline and at multiple time points post-dosing (e.g., 5, 15, 30
minutes, and 1, 2, 4, 8, 12, 24 hours) to measure the forced expiratory volume in one
second (FEV1).

» Data Analysis: The change in FEV1 from baseline is calculated for each treatment group and
compared. The time to onset of bronchodilation and the duration of the effect are
determined.

Experimental Workflow

The preclinical and clinical development of a novel inhaled bronchodilator like Vilanterol
Trifenatate follows a logical progression of experiments.
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Experimental Workflow for a Novel Inhaled Bronchodilator
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Typical Experimental Workflow
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Conclusion

Vilanterol Trifenatate is a highly potent and selective long-acting beta-2 adrenergic receptor
agonist with a 24-hour duration of action. Its molecular structure and physicochemical
properties are optimized for inhaled delivery. The comprehensive in vitro and in vivo
characterization has established its mechanism of action and pharmacological profile,
supporting its clinical use for the once-daily management of COPD and asthma. The
experimental protocols detailed in this guide provide a framework for the evaluation of novel
bronchodilators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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